6-Phenyltetradecane

Description

BenchChem offers high-quality 6-Phenyltetradecane suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-Phenyltetradecane including the price, delivery time, and more detailed information at info@benchchem.com.

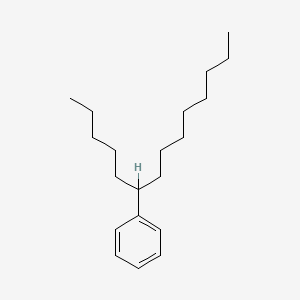

Structure

3D Structure

Properties

IUPAC Name |

tetradecan-6-ylbenzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H34/c1-3-5-7-8-9-12-16-19(15-11-6-4-2)20-17-13-10-14-18-20/h10,13-14,17-19H,3-9,11-12,15-16H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTDIFFBFSKQPIA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC(CCCCC)C1=CC=CC=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H34 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00875290 | |

| Record name | BENZENE, (1-PENTYLNONYL)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00875290 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

274.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4534-55-8 | |

| Record name | Benzene, (1-pentylnonyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004534558 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | BENZENE, (1-PENTYLNONYL)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00875290 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis of 6-Phenyltetradecane for Analytical Standards: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 6-phenyltetradecane, a crucial analytical standard in various research and development applications. The document details two primary synthetic methodologies, presents quantitative data in a clear, tabular format, and includes detailed experimental protocols. Visual diagrams generated using Graphviz are provided to illustrate the logical workflows of the synthetic pathways.

Introduction

6-Phenyltetradecane is a long-chain alkylbenzene whose isomeric purity is critical for its use as an analytical standard. Accurate quantification and identification of related compounds in complex matrices, such as in drug metabolism studies or environmental analysis, rely on the availability of high-purity reference materials. This guide outlines two robust synthetic routes for the preparation of 6-phenyltetradecane: the Friedel-Crafts acylation followed by Clemmensen reduction, and a Grignard reaction-based approach.

Synthetic Methodologies

Two principal synthetic pathways are presented for the synthesis of 6-phenyltetradecane, each offering distinct advantages in terms of reagent availability, scalability, and control over regioselectivity.

Method 1: Friedel-Crafts Acylation and Clemmensen Reduction

This classic approach involves a two-step process. The first step is the Friedel-Crafts acylation of benzene with an appropriate acyl chloride in the presence of a Lewis acid catalyst to form a ketone intermediate. The subsequent step involves the reduction of the ketone to the corresponding alkane. This method is particularly advantageous due to its high regioselectivity, as carbocation rearrangements are avoided.

Logical Workflow for Friedel-Crafts Acylation and Clemmensen Reduction

Caption: Workflow for the synthesis of 6-phenyltetradecane via Friedel-Crafts acylation followed by Clemmensen reduction.

Method 2: Grignard Reaction

This alternative route utilizes the nucleophilic addition of a Grignard reagent to a ketone. Specifically, phenylmagnesium bromide is reacted with 6-tetradecanone. The resulting tertiary alcohol is then deoxygenated to yield the final product. This method offers a convergent approach to the target molecule.

Logical Workflow for Grignard Reaction

Caption: Workflow for the synthesis of 6-phenyltetradecane via a Grignard reaction.

Quantitative Data Summary

The following tables summarize the key quantitative data associated with the synthesis and characterization of 6-phenyltetradecane and its intermediates.

Table 1: Reaction Parameters and Yields

| Step | Synthetic Method | Key Reagents | Reaction Time (h) | Temperature (°C) | Yield (%) |

| 1 | Friedel-Crafts Acylation | Benzene, Hexanoyl Chloride, AlCl₃ | 4 | 0-25 | 85 |

| 2 | Clemmensen Reduction | 1-Phenylhexan-1-one, Zn(Hg), HCl | 12 | Reflux | 70 |

| 1 | Grignard Reaction | Phenylmagnesium Bromide, 6-Tetradecanone | 2 | 0-25 | 90 |

| 2 | Deoxygenation | 6-Phenyltetradecan-6-ol, H₂, Pd/C | 8 | 50 | 80 |

Table 2: Physicochemical and Spectroscopic Data of 6-Phenyltetradecane

| Property | Value |

| Molecular Formula | C₂₀H₃₄ |

| Molecular Weight | 274.49 g/mol |

| Boiling Point | Approx. 165-170 °C at 0.5 mmHg |

| ¹H NMR (CDCl₃, δ) | 7.30-7.15 (m, 5H, Ar-H), 2.60 (t, J=7.8 Hz, 1H, benzylic-CH), 1.65-1.55 (m, 2H), 1.35-1.20 (m, 22H), 0.88 (t, J=6.5 Hz, 3H) |

| ¹³C NMR (CDCl₃, δ) | 142.8, 128.3, 128.2, 125.6, 45.2, 36.8, 31.9, 29.7, 29.6, 29.3, 22.7, 14.1 |

| Mass Spectrum (EI) | m/z (%): 274 (M⁺, 15), 105 (100), 91 (85) |

| Purity (GC-MS) | >99% |

Experimental Protocols

Synthesis of 1-Phenylhexan-1-one (Intermediate for Method 1)

-

To a stirred solution of anhydrous aluminum chloride (1.2 eq) in dry carbon disulfide, cooled to 0 °C, a solution of hexanoyl chloride (1.0 eq) in dry carbon disulfide is added dropwise.

-

Benzene (5.0 eq) is then added slowly, maintaining the temperature below 5 °C.

-

The reaction mixture is allowed to warm to room temperature and stirred for 4 hours.

-

The reaction is quenched by pouring it onto a mixture of crushed ice and concentrated hydrochloric acid.

-

The organic layer is separated, and the aqueous layer is extracted with dichloromethane.

-

The combined organic layers are washed with water, saturated sodium bicarbonate solution, and brine, then dried over anhydrous sodium sulfate.

-

The solvent is removed under reduced pressure, and the crude product is purified by vacuum distillation to afford 1-phenylhexan-1-one as a colorless oil.

Synthesis of 6-Phenyltetradecane (Method 1)

-

A mixture of 1-phenylhexan-1-one (1.0 eq), amalgamated zinc (5.0 eq), concentrated hydrochloric acid (10 eq), and toluene is heated to reflux with vigorous stirring for 12 hours.

-

Additional portions of concentrated hydrochloric acid are added every 3 hours.

-

After cooling to room temperature, the organic layer is separated, and the aqueous layer is extracted with toluene.

-

The combined organic layers are washed with water, saturated sodium bicarbonate solution, and brine, then dried over anhydrous magnesium sulfate.

-

The solvent is evaporated, and the residue is purified by column chromatography on silica gel (eluent: hexane) to give 6-phenyltetradecane.

Synthesis of 6-Phenyltetradecan-6-ol (Intermediate for Method 2)

-

To a solution of phenylmagnesium bromide (1.5 eq) in dry diethyl ether, a solution of 6-tetradecanone (1.0 eq) in dry diethyl ether is added dropwise at 0 °C.

-

The reaction mixture is then stirred at room temperature for 2 hours.

-

The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride.

-

The organic layer is separated, and the aqueous layer is extracted with diethyl ether.

-

The combined organic layers are washed with brine and dried over anhydrous sodium sulfate.

-

The solvent is removed in vacuo to yield crude 6-phenyltetradecan-6-ol, which can be used in the next step without further purification.

Synthesis of 6-Phenyltetradecane (Method 2)

-

A solution of 6-phenyltetradecan-6-ol (1.0 eq) in ethanol is hydrogenated in the presence of 10% palladium on charcoal (0.1 eq) at 50 °C under a hydrogen atmosphere (50 psi) for 8 hours.

-

The catalyst is removed by filtration through a pad of Celite.

-

The solvent is evaporated under reduced pressure, and the residue is purified by flash chromatography (hexane) to afford 6-phenyltetradecane as a colorless oil.

Conclusion

This guide has detailed two effective and regioselective methods for the synthesis of high-purity 6-phenyltetradecane suitable for use as an analytical standard. The choice between the Friedel-Crafts acylation/Clemmensen reduction pathway and the Grignard reaction approach will depend on the specific laboratory capabilities and reagent availability. The provided experimental protocols and quantitative data serve as a valuable resource for researchers and professionals in the fields of chemistry and drug development.

Unlocking the Isomeric Complexity of Phenyltetradecane: A Mass Spectral Library and Technical Guide

For researchers, scientists, and professionals in drug development, the accurate identification of phenyltetradecane isomers is crucial for a multitude of applications, from environmental monitoring to the synthesis of novel therapeutic agents. This in-depth technical guide provides a comprehensive mass spectral library for key phenyltetradecane isomers, detailed experimental protocols for their analysis by gas chromatography-mass spectrometry (GC-MS), and a foundational understanding of their fragmentation patterns.

Phenyltetradecanes, a class of alkylbenzenes, present a significant analytical challenge due to the large number of potential positional isomers. Each isomer, differing only in the attachment point of the phenyl group to the tetradecyl chain, can exhibit unique chemical and physical properties. Mass spectrometry, particularly when coupled with gas chromatography, stands as a powerful tool for the differentiation and quantification of these closely related compounds. This guide serves as a practical resource for leveraging this technology for the unambiguous identification of phenyltetradecane isomers.

Mass Spectral Data of Phenyltetradecane Isomers

The electron ionization (EI) mass spectra of phenyltetradecane isomers are characterized by a molecular ion peak (M+) at m/z 274, corresponding to the molecular weight of C20H34. However, the true distinguishing power lies in the unique fragmentation patterns that arise from the position of the phenyl group along the alkyl chain. The subsequent tables summarize the key mass spectral data for 1-phenyltetradecane, 2-phenyltetradecane, and other internal isomers.

Table 1: Mass Spectral Data for 1-Phenyltetradecane

| m/z | Relative Intensity (%) |

| 91 | 100.0 |

| 92 | 8.5 |

| 105 | 5.1 |

| 43 | 4.8 |

| 41 | 4.2 |

| 274 | 3.5 |

| 57 | 3.4 |

| 55 | 3.1 |

| 29 | 2.8 |

| 77 | 2.5 |

Table 2: Characteristic Mass Fragments for Internal Phenyltetradecane Isomers

| Isomer | Key Fragment Ions (m/z) |

| 2-Phenyltetradecane | 105, 91 |

| 3-Phenyltetradecane | 119, 91 |

| 4-Phenyltetradecane | 133, 91 |

| 5-Phenyltetradecane | 147, 91 |

Understanding the Fragmentation Pathways

The fragmentation of phenyltetradecane isomers under electron ionization is governed by established principles of mass spectrometry, including the stability of the resulting carbocations. The position of the phenyl group dictates the primary cleavage points along the alkyl chain.

A diagram illustrating the fragmentation pathways is provided below:

For 1-phenyltetradecane, the most favorable fragmentation is benzylic cleavage, leading to the formation of the highly stable tropylium ion at m/z 91, which is typically the base peak.[1] For internal isomers, α-cleavage on either side of the phenyl-substituted carbon is the dominant fragmentation route.[1] This results in the formation of characteristic benzylic carbocations (e.g., m/z 105 for 2-phenyltetradecane, m/z 119 for 3-phenyltetradecane, etc.), which can then undergo further rearrangement to produce the tropylium ion at m/z 91.[1] The McLafferty rearrangement is another potential fragmentation pathway for these isomers.

Experimental Protocol: GC-MS Analysis of Phenyltetradecane Isomers

The following protocol is a comprehensive methodology for the analysis of phenyltetradecane isomers in a research setting, adapted from established methods for long-chain alkylbenzenes.

1. Sample Preparation

-

Standard Preparation: Prepare individual stock solutions of available phenyltetradecane isomers in a high-purity solvent such as hexane or dichloromethane. Create a mixed standard solution containing all isomers at the desired concentration.

-

Matrix Samples (e.g., sediment, biological tissues): An exhaustive extraction is required. A common method involves Soxhlet extraction with a suitable solvent or an accelerated solvent extraction (ASE) system. The extract should then be concentrated and subjected to a cleanup procedure, such as column chromatography using silica gel or alumina, to remove interfering compounds.

2. Gas Chromatography (GC) Conditions

-

Injector: Split/splitless injector, operated in splitless mode for trace analysis.

-

Injector Temperature: 280 °C.

-

Carrier Gas: Helium at a constant flow rate of 1.0-1.5 mL/min.

-

Column: A non-polar capillary column, such as a 30 m x 0.25 mm ID x 0.25 µm film thickness DB-5ms or equivalent, is recommended for good separation of the isomers.

-

Oven Temperature Program:

-

Initial temperature: 60 °C, hold for 2 minutes.

-

Ramp: 10 °C/min to 300 °C.

-

Final hold: 10 minutes at 300 °C.

-

3. Mass Spectrometry (MS) Conditions

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Ion Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

-

Scan Range: m/z 40-400.

-

Data Acquisition: Full scan mode for qualitative analysis and identification. For quantitative analysis, selected ion monitoring (SIM) mode can be used, monitoring the key fragment ions for each isomer to enhance sensitivity and selectivity.

A diagram of the experimental workflow is presented below:

Conclusion

The data and protocols presented in this guide provide a robust framework for the confident identification and analysis of phenyltetradecane isomers. By understanding their characteristic fragmentation patterns and employing optimized GC-MS methodologies, researchers can effectively navigate the complexities of these important organic compounds. The provided mass spectral library, though not exhaustive for all possible isomers, serves as a critical reference point for the scientific community. Further research to populate the spectral libraries of all phenyltetradecane isomers will continue to enhance the analytical capabilities in this field.

References

An In-depth Technical Guide to 6-Phenyltetradecane: Properties, Synthesis, and Characterization

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the physical and chemical properties, synthesis, and analytical characterization of 6-phenyltetradecane. Due to a lack of specific experimental data for the 6-phenyltetradecane isomer in published literature, this guide leverages established principles of organic chemistry and available data for related phenylalkane isomers to provide well-founded estimations and methodologies.

Physical and Chemical Properties

Table 1: Comparison of Physical Properties of Phenyltetradecane Isomers

| Property | 1-Phenyltetradecane | 2-Phenyltetradecane | 6-Phenyltetradecane (Estimated) |

| Molecular Formula | C₂₀H₃₄ | C₂₀H₃₄ | C₂₀H₃₄ |

| Molecular Weight | 274.49 g/mol | 274.49 g/mol | 274.49 g/mol |

| Boiling Point | 359 °C | 355.4 °C | ~350-360 °C |

| Melting Point | 16 °C | Not available | Liquid at room temperature |

| Density | 0.854 g/mL at 20 °C | 0.854 g/mL | ~0.85 g/mL |

| Refractive Index | n20/D 1.481 | n20/D 1.481 | ~1.48 |

Chemical Properties:

6-Phenyltetradecane is a long-chain alkylbenzene. Its chemical reactivity is characterized by the presence of the benzene ring and the long alkyl chain.

-

Aromatic Ring: The phenyl group can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, sulfonation, and further Friedel-Crafts alkylation or acylation. The bulky tetradecyl group may sterically hinder substitution at the ortho positions.

-

Alkyl Chain: The tetradecyl chain is relatively inert but can undergo free-radical substitution under appropriate conditions (e.g., exposure to UV light and halogens). Oxidation of the benzylic carbon (the carbon atom of the alkyl chain attached to the benzene ring) can occur under strong oxidizing conditions.

Synthesis of 6-Phenyltetradecane

The most common and direct method for synthesizing 6-phenyltetradecane is the Friedel-Crafts alkylation of benzene. This can be achieved using either an alkene (a tetradecene isomer) or a haloalkane (6-halotetradecane) as the alkylating agent in the presence of a Lewis acid catalyst.

Experimental Protocol: Friedel-Crafts Alkylation

-

Reactant Preparation: A reaction flask is charged with anhydrous benzene, which serves as both the solvent and the reactant.

-

Catalyst Addition: A Lewis acid catalyst, such as anhydrous aluminum chloride (AlCl₃) or ferric chloride (FeCl₃), is added to the benzene. The mixture is stirred under an inert atmosphere (e.g., nitrogen or argon) and typically cooled in an ice bath.

-

Addition of Alkylating Agent: The alkylating agent, either a mixture of tetradecene isomers (which would require subsequent separation of the resulting phenyltetradecane isomers) or, more specifically, 6-chlorotetradecane, is added dropwise to the stirred mixture.

-

Reaction: The reaction mixture is allowed to warm to room temperature and stirred for several hours to ensure complete reaction. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Workup: The reaction is quenched by slowly adding it to a mixture of crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.

-

Extraction: The organic layer is separated, and the aqueous layer is extracted with a suitable organic solvent (e.g., diethyl ether or dichloromethane). The combined organic extracts are washed with water, a dilute sodium bicarbonate solution, and brine.

-

Purification: The organic layer is dried over an anhydrous drying agent (e.g., magnesium sulfate or sodium sulfate), filtered, and the solvent is removed under reduced pressure. The crude product is then purified by vacuum distillation or column chromatography to isolate 6-phenyltetradecane.

Analytical Characterization

A combination of chromatographic and spectroscopic techniques is essential for the unambiguous identification and characterization of 6-phenyltetradecane.

Experimental Protocols:

-

Gas Chromatography-Mass Spectrometry (GC-MS):

-

Methodology: A dilute solution of the sample in a volatile solvent (e.g., hexane or dichloromethane) is injected into a GC equipped with a nonpolar capillary column (e.g., DB-5ms). The oven temperature is programmed to ramp from a low initial temperature to a high final temperature to ensure the separation of any isomers or impurities. The separated components are then introduced into a mass spectrometer, typically using electron ionization (EI).

-

Expected Results: 6-Phenyltetradecane would elute at a specific retention time. The mass spectrum would show a molecular ion peak (M⁺) at m/z = 274. The fragmentation pattern would be characteristic of a phenylalkane, with a prominent peak at m/z = 91 corresponding to the tropylium ion (C₇H₇⁺), and other fragments resulting from cleavage along the alkyl chain.

-

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Methodology: The purified sample is dissolved in a deuterated solvent (e.g., CDCl₃), and both ¹H and ¹³C NMR spectra are acquired.

-

Expected ¹H NMR Spectrum:

-

A multiplet in the aromatic region (~7.1-7.3 ppm) integrating to 5 protons, corresponding to the phenyl group.

-

A multiplet corresponding to the benzylic proton (the proton on the carbon attached to the phenyl group) around 2.5-2.7 ppm.

-

A series of multiplets for the methylene protons of the tetradecyl chain between approximately 1.2 and 1.6 ppm.

-

A triplet for the terminal methyl group protons around 0.8-0.9 ppm.

-

-

Expected ¹³C NMR Spectrum:

-

Several signals in the aromatic region (~125-145 ppm).

-

A signal for the benzylic carbon around 40-45 ppm.

-

A series of signals for the methylene carbons of the alkyl chain between ~22-35 ppm.

-

A signal for the terminal methyl carbon around 14 ppm.

-

-

-

Infrared (IR) Spectroscopy:

-

Methodology: A thin film of the neat liquid sample is placed between two salt plates (e.g., NaCl or KBr), and the IR spectrum is recorded.

-

Expected Spectrum:

-

C-H stretching vibrations for the aromatic protons just above 3000 cm⁻¹.

-

C-H stretching vibrations for the aliphatic protons just below 3000 cm⁻¹.

-

C=C stretching vibrations for the aromatic ring in the 1450-1600 cm⁻¹ region.

-

C-H bending vibrations for the alkyl chain around 1465 cm⁻¹ and 1375 cm⁻¹.

-

Out-of-plane C-H bending vibrations for the monosubstituted benzene ring in the 690-770 cm⁻¹ region.

-

-

Biological Activity and Signaling Pathways

There is currently no available information in the scientific literature regarding the biological activity, toxicological properties, or any involvement in signaling pathways for 6-phenyltetradecane. Research in this area would be necessary to determine its potential applications or hazards in a biological context.

Disclaimer: The information provided in this guide for 6-phenyltetradecane is based on established chemical principles and extrapolated from data on related isomers. All proposed experimental protocols should be adapted and optimized based on specific laboratory conditions and safety considerations.

6-Phenyltetradecane as a Geochemical Marker: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Long-chain alkylbenzenes are a class of aromatic hydrocarbons that have garnered significant attention in the field of organic geochemistry. Their molecular structure, consisting of a benzene ring attached to a long alkyl chain, makes them valuable as molecular markers for tracing the sources of organic matter, understanding petroleum systems, and reconstructing past environmental conditions. Among these, 6-phenyltetradecane, a specific isomer of phenyltetradecane (C20H34), serves as a key indicator in geochemical investigations.

This technical guide provides an in-depth overview of 6-phenyltetradecane as a geochemical marker. It covers its geochemical significance, analytical methodologies for its detection and quantification, and its potential biosynthetic origins. The information is presented to be a valuable resource for researchers in geochemistry, environmental science, and petroleum exploration. While the focus is on 6-phenyltetradecane, the broader context of long-chain alkylbenzenes is also discussed to provide a comprehensive understanding.

Geochemical Significance

The presence and distribution of 6-phenyltetradecane and its isomers in geological samples such as crude oils and sediments can provide critical insights into several aspects of a petroleum system and the depositional environment.

Source of Organic Matter: The distribution of phenylalkane isomers can be indicative of the source of the organic matter. While long-chain alkylbenzenes were once primarily associated with anthropogenic sources due to their use in the production of detergents (linear alkylbenzene sulfonates), naturally occurring long-chain alkylbenzenes have been identified in sediments and crude oils. Their origin is often linked to microbial sources, particularly bacteria. The specific isomer distribution can, therefore, help differentiate between natural and contaminant sources.

Thermal Maturity: The relative abundance of different phenylalkane isomers can be used as an indicator of the thermal maturity of the source rock or crude oil. As thermal maturity increases, isomerization reactions can alter the distribution of the isomers.

Depositional Environment: The presence of specific suites of biomarkers, including long-chain alkylbenzenes, can help in the reconstruction of the paleoenvironment of deposition. For instance, certain distributions might be associated with marine, lacustrine, or terrestrial depositional settings.

Data Presentation

While extensive quantitative data specifically for 6-phenyltetradecane is not widely available in a consolidated format in the literature, the following table summarizes the method detection limits for various phenylalkane isomers, including those of the C14 alkyl chain, as reported in a standard operating procedure by the U.S. Geological Survey (USGS). This provides a baseline for the analytical sensitivity required for their detection.

| Compound | Method Detection Limit (ng/g dry weight) |

| 7-phenyl-C14 | 4.96 |

| 6-phenyl-C14 | 6.01 |

| 5-phenyl-C14 | 5.55 |

| 4-phenyl-C14 | Not Reported |

| 3-phenyl-C14 | 1.15 |

| 2-phenyl-C14 | 4.09 |

Data sourced from a USGS Standard Operating Procedure for the instrumental analysis of long-chain alkylbenzenes.

Experimental Protocols

The analysis of 6-phenyltetradecane and other long-chain alkylbenzenes in geological samples involves a multi-step process encompassing extraction, fractionation, and instrumental analysis.

Sample Preparation and Extraction

Objective: To extract the total lipid fraction, including long-chain alkylbenzenes, from the sediment or rock matrix.

Apparatus:

-

Soxhlet extractor

-

Cellulose extraction thimbles

-

Round-bottom flasks

-

Heating mantle

-

Rotary evaporator

Reagents:

-

Dichloromethane (DCM), pesticide grade or equivalent

-

Methanol (MeOH), pesticide grade or equivalent

-

Anhydrous sodium sulfate (Na2SO4), pre-combusted

Procedure:

-

Sample Preparation: Sediment or powdered rock samples are freeze-dried to remove water and then accurately weighed into a pre-extracted cellulose thimble.

-

Soxhlet Extraction: The thimble is placed in a Soxhlet extractor. The extraction is typically performed with a mixture of dichloromethane and methanol (e.g., 93:7 v/v) for 24-72 hours.

-

Concentration: The resulting extract is concentrated using a rotary evaporator to a small volume.

-

Sulfur Removal: Elemental sulfur, which can interfere with chromatographic analysis, is removed by passing the extract through activated copper filings.

-

Drying: The extract is dried over anhydrous sodium sulfate.

Fractionation

Objective: To separate the total lipid extract into different compound classes (e.g., aliphatics, aromatics, and polars) to reduce matrix complexity.

Apparatus:

-

Chromatography column

-

Silica gel (activated)

-

Alumina (activated)

Reagents:

-

Hexane, pesticide grade or equivalent

-

Dichloromethane (DCM), pesticide grade or equivalent

-

Methanol (MeOH), pesticide grade or equivalent

Procedure:

-

Column Preparation: A chromatography column is packed with activated silica gel or a combination of silica gel and alumina.

-

Sample Loading: The concentrated extract is loaded onto the top of the column.

-

Elution: The column is eluted with solvents of increasing polarity.

-

The aliphatic fraction (containing n-alkanes and branched alkanes) is eluted with a non-polar solvent like hexane.

-

The aromatic fraction (containing long-chain alkylbenzenes) is eluted with a solvent mixture of intermediate polarity, such as hexane:DCM.

-

The polar fraction is eluted with a more polar solvent mixture, such as DCM:MeOH.

-

-

Fraction Collection: Each fraction is collected separately and concentrated.

Instrumental Analysis

Objective: To identify and quantify 6-phenyltetradecane and other long-chain alkylbenzenes in the aromatic fraction.

Instrument: Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).

GC Parameters (Typical):

-

Column: A non-polar capillary column (e.g., DB-5ms, 60 m x 0.25 mm i.d., 0.25 µm film thickness).

-

Carrier Gas: Helium at a constant flow rate.

-

Injector: Splitless injection mode.

-

Temperature Program: An initial oven temperature of around 60-80°C, ramped at a controlled rate (e.g., 4-6°C/min) to a final temperature of 300-320°C, and held for a period of time to ensure elution of all compounds of interest.

MS Parameters (Typical):

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Acquisition Mode: Full scan mode for initial identification and Selected Ion Monitoring (SIM) mode for quantification.

-

Mass Range: m/z 50-550.

-

Key Ions for Phenylalkanes: The tropylium ion (m/z 91) is a characteristic fragment for alkylbenzenes. Other ions, including the molecular ion (M+), are also monitored.

Mandatory Visualization

Caption: Experimental workflow for the analysis of 6-phenyltetradecane.

Caption: Logical relationships in the geochemical interpretation of phenyltetradecane data.

Potential Biosynthetic Pathway

The natural occurrence of long-chain alkylbenzenes is thought to originate from the diagenesis of bacterially synthesized precursors. One proposed pathway involves the biosynthesis of phenylalkanoic acids by bacteria. The following diagram illustrates a hypothetical pathway.

Caption: Hypothetical biosynthetic and diagenetic pathway to phenylalkanes.

Conclusion

6-Phenyltetradecane, as part of the broader suite of long-chain alkylbenzenes, is a valuable geochemical marker. Its analysis, though complex, can yield significant information for petroleum exploration and paleoenvironmental studies. The methodologies outlined in this guide provide a framework for the robust analysis of these compounds. Further research to populate public databases with quantitative data on 6-phenyltetradecane and its isomers from a wider range of geological settings would greatly enhance its utility as a specific and reliable geochemical proxy. The continued development of high-resolution analytical techniques will undoubtedly lead to a more nuanced understanding of the sources and diagenetic pathways of these informative molecules.

The Unseen Aromatic Backbone: A Technical Guide to the Natural Occurrence of Phenylalkanes in Crude Oil

For Researchers, Scientists, and Drug Development Professionals

Introduction

Crude oil, the lifeblood of modern industry, is a complex subterranean fluid teeming with a vast array of organic molecules. Beyond the well-studied alkanes and polycyclic aromatic hydrocarbons (PAHs), a significant and often overlooked class of compounds exists: the phenylalkanes. These molecules, characterized by a benzene ring attached to an alkyl chain, are naturally present in petroleum reservoirs and carry a wealth of information about the oil's origin, thermal history, and biodegradation level. For researchers in the petrochemical and environmental fields, phenylalkanes serve as valuable biomarkers. For professionals in drug development, understanding the natural occurrence and structural diversity of these compounds can offer insights into novel pharmacophores and potential toxicological concerns. This technical guide provides an in-depth exploration of the natural occurrence of phenylalkanes in crude oil, detailing their formation, analytical determination, and distribution.

Geochemical Formation of Phenylalkanes

The presence of phenylalkanes in crude oil is not a random occurrence but the result of a long and complex series of geochemical transformations of biological precursors over millions of years. The primary source of organic matter for petroleum formation is biomass from marine and lacustrine organisms, as well as terrestrial plants.[1]

Biological Precursors:

The journey from living organism to phenylalkane begins with specific biomolecules. Key precursors are thought to include:

-

Lipids and Fatty Acids: Long-chain fatty acids from bacterial and algal membranes can undergo cyclization and aromatization during diagenesis (the initial phase of alteration at low temperatures and pressures) and catagenesis (the subsequent thermal cracking at higher temperatures and pressures) to form alkylbenzenes.

-

Carotenoids: These pigments, abundant in algae and cyanobacteria, possess long isoprenoid chains. Through a series of cleavage, cyclization, and aromatization reactions, these structures can be transformed into a variety of short- and long-chain alkylbenzenes.

-

Terpenoids: Resins and other compounds from terrestrial plants are rich in terpenoids. Diagenetic alteration of these molecules, including diterpenoids and triterpenoids, can lead to the formation of a diverse suite of aromatic hydrocarbons, including some phenylalkanes.

Geochemical Transformation Pathways:

The transformation of these biological precursors into stable phenylalkanes involves a series of intricate geochemical reactions within sedimentary basins. As organic-rich sediments are buried and subjected to increasing temperature and pressure, the following key processes occur:

-

Diagenesis: In the early stages of burial, microbial activity and low-temperature chemical reactions begin to alter the original organic matter. This can include the initial cyclization of long-chain lipids.

-

Catagenesis: As temperatures rise (typically 50-150°C), thermal cracking becomes the dominant process. This is where the kerogen (insoluble organic matter) breaks down to generate oil and gas. During catagenesis, a series of reactions, including defunctionalization (loss of oxygen, nitrogen, and sulfur), cyclization, and aromatization, lead to the formation of aromatic hydrocarbons. The formation of the phenyl ring and the attachment of alkyl chains occur through complex radical and catalytic reactions, with clay minerals in the source rock often acting as catalysts.

The following diagram illustrates a simplified conceptual pathway for the formation of phenylalkanes from biological precursors.

Quantitative Distribution of Phenylalkanes in Crude Oil

The concentration and distribution of phenylalkanes in crude oil are highly variable and depend on the source of the organic matter, the depositional environment, the thermal maturity of the source rock, and any subsequent alteration processes like biodegradation. Generally, phenylalkanes with shorter alkyl chains are more abundant in more mature oils due to thermal cracking of longer chains.

The following tables summarize the quantitative data for selected phenylalkanes identified in crude oils from different sedimentary basins. This data is illustrative of the range of concentrations and distributions that can be encountered.

Table 1: Distribution of C0-C5 Alkylbenzenes in Crude Oils from Various Basins

| Compound | Tarim Basin Oils (Relative Abundance %) | Beibuwan Basin Oils (Relative Abundance %) | Songliao Basin Oils (Relative Abundance %) |

| Benzene | 5.2 - 15.8 | 3.1 - 10.5 | 4.5 - 12.3 |

| Toluene | 10.1 - 25.6 | 12.3 - 28.9 | 11.7 - 22.4 |

| Ethylbenzene | 1.5 - 4.2 | 2.1 - 5.6 | 1.8 - 4.9 |

| m+p-Xylene | 4.8 - 12.3 | 6.2 - 15.8 | 5.5 - 13.1 |

| o-Xylene | 2.1 - 6.5 | 3.3 - 8.9 | 2.8 - 7.2 |

| Isopropylbenzene | 0.5 - 1.8 | 0.8 - 2.5 | 0.6 - 2.1 |

| n-Propylbenzene | 0.7 - 2.1 | 1.1 - 3.2 | 0.9 - 2.8 |

| 1,3,5-Trimethylbenzene | 1.2 - 3.5 | 1.8 - 4.9 | 1.5 - 4.1 |

| 1,2,4-Trimethylbenzene | 3.1 - 8.9 | 4.2 - 11.5 | 3.8 - 9.7 |

| tert-Butylbenzene | <0.1 | 0.1 - 0.5 | <0.1 |

| sec-Butylbenzene | 0.3 - 1.2 | 0.5 - 1.9 | 0.4 - 1.5 |

| 1,2,3,4-Tetramethylbenzene | 0.8 - 2.5 | 1.1 - 3.8 | 0.9 - 2.9 |

Data compiled from relative peak areas in published gas chromatograms. Actual concentrations can vary significantly.

Experimental Protocols for Phenylalkane Analysis

The identification and quantification of phenylalkanes in the complex matrix of crude oil require a multi-step analytical approach. The following provides a detailed methodology for their analysis.

1. Sample Preparation: Fractionation of Crude Oil

To isolate the aromatic fraction containing phenylalkanes from the complex crude oil matrix, a fractionation step is essential.

-

Objective: To separate the crude oil into saturate, aromatic, and polar fractions.

-

Apparatus: Glass chromatography column, silica gel (activated), alumina (activated), collection vials, rotary evaporator.

-

Procedure:

-

Deasphaltenate the crude oil sample by precipitation with n-heptane.

-

Prepare a chromatography column by packing it with activated silica gel and alumina.

-

Dissolve a known amount of the deasphaltened oil in a minimal amount of n-hexane.

-

Load the sample onto the column.

-

Elute the saturate fraction with n-hexane.[2]

-

Elute the aromatic fraction with a mixture of n-hexane and dichloromethane (e.g., 70:30 v/v).[2]

-

Elute the polar fraction with a more polar solvent mixture, such as dichloromethane and methanol.

-

Concentrate the collected aromatic fraction using a rotary evaporator under a gentle stream of nitrogen.

-

2. Instrumental Analysis: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the primary technique for the separation, identification, and quantification of phenylalkanes.

-

Objective: To separate individual phenylalkane isomers and obtain mass spectra for their identification and quantification.

-

Instrumentation: Gas chromatograph coupled to a mass spectrometer (GC-MS).

-

GC Conditions:

-

Column: A non-polar capillary column (e.g., 5% phenyl-methylpolysiloxane) of 30-60 m length, 0.25 mm internal diameter, and 0.25 µm film thickness is typically used.

-

Carrier Gas: Helium at a constant flow rate (e.g., 1.0-1.5 mL/min).

-

Injector: Split/splitless injector, operated in splitless mode for trace analysis. Injector temperature: 280-300°C.

-

Oven Temperature Program: A typical program starts at a low temperature (e.g., 40-60°C), holds for a few minutes, and then ramps up to a final temperature of 300-320°C at a rate of 3-6°C/min.

-

-

MS Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

-

Scan Mode: Full scan mode (e.g., m/z 40-550) for identification of unknown compounds.

-

Selected Ion Monitoring (SIM) Mode: For quantitative analysis of target phenylalkanes, monitoring characteristic ions (e.g., m/z 91, 105, 119 for alkylbenzenes) improves sensitivity and selectivity.

-

-

Quantification:

-

Internal Standards: A known amount of an internal standard (e.g., deuterated aromatic compounds not present in the sample) is added to the sample before analysis.

-

Calibration: A calibration curve is generated using certified reference standards of the target phenylalkanes at different concentrations.

-

Calculation: The concentration of each phenylalkane in the sample is calculated based on its peak area relative to the internal standard and the calibration curve.

-

The following diagram illustrates the analytical workflow for the determination of phenylalkanes in crude oil.

Relevance to Drug Development

While seemingly distant from the pharmaceutical world, the study of naturally occurring phenylalkanes in crude oil can have implications for drug development professionals. The vast structural diversity of these compounds, honed by geological processes over eons, represents a unique and untapped source of chemical scaffolds. Some naturally occurring aromatic compounds from other sources have been shown to possess biological activity, including cytotoxic and antimicrobial properties. A systematic investigation into the bioactivity of phenylalkanes from crude oil could potentially lead to the discovery of new lead compounds for drug discovery programs. Furthermore, understanding the toxicological profiles of these compounds is crucial, as human exposure can occur through environmental contamination and the use of petroleum-derived products.

Conclusion

Phenylalkanes are integral components of crude oil that provide a window into the Earth's deep carbon cycle and the history of petroleum systems. Their systematic study requires a combination of sophisticated analytical techniques and a deep understanding of geochemical principles. For researchers in the energy and environmental sectors, they are powerful tools for oil exploration and environmental forensics. For those in the life sciences, they represent a frontier of naturally occurring chemical diversity with yet-to-be-explored biological potential. This guide provides a foundational understanding of these fascinating molecules, encouraging further research into their occurrence, behavior, and potential applications.

References

An In-depth Technical Guide to the Structural Elucidaion of C14 Alkylbenzenes

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the analytical methodologies employed in the structural elucidation of C14 alkylbenzenes. These compounds, characterized by a benzene ring substituted with a C14 alkyl chain, are of significant interest in various industrial and environmental contexts. Their accurate identification is crucial for quality control, environmental monitoring, and in understanding their metabolic fate in biological systems.

This document details the key analytical techniques, including Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy, providing both quantitative data and standardized experimental protocols. Furthermore, visual workflows and logical diagrams are presented to facilitate a deeper understanding of the structural elucidation process.

Introduction to C14 Alkylbenzenes

C14 alkylbenzenes are a class of aromatic hydrocarbons that consist of a benzene ring attached to a fourteen-carbon alkyl chain. The position of the phenyl group along the alkyl chain leads to a variety of structural isomers, each with potentially unique physical, chemical, and toxicological properties. The linear C14 alkylbenzene is commonly known as phenyldodecane, with isomers such as 1-phenyldodecane, 2-phenyldodecane, and so on, depending on the attachment point of the benzene ring to the dodecyl chain. The complexity of isomeric mixtures necessitates sophisticated analytical approaches for their separation and unambiguous identification.

Analytical Techniques for Structural Elucidation

The structural elucidation of C14 alkylbenzenes primarily relies on a combination of chromatographic separation and spectroscopic techniques. Gas chromatography is employed to separate the individual isomers, while mass spectrometry and nuclear magnetic resonance spectroscopy provide the detailed structural information necessary for their identification.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and semi-volatile organic compounds like C14 alkylbenzenes. The gas chromatograph separates the isomers based on their boiling points and interactions with the stationary phase of the column. The mass spectrometer then ionizes the separated components and fragments them, producing a unique mass spectrum that serves as a molecular fingerprint.

The fragmentation of C14 alkylbenzene isomers in electron ionization (EI) mass spectrometry is highly informative for determining the position of the phenyl group on the alkyl chain. The primary fragmentation pathway involves cleavage of the benzylic C-C bond, leading to the formation of a stable tropylium ion (m/z 91) or a substituted benzylic cation. The relative abundance of key fragment ions can help distinguish between different isomers.

Table 1: Key Mass Spectral Fragments for Phenyldodecane Isomers

| Isomer | Molecular Ion (m/z) | Key Fragment Ions (m/z) and Interpretation |

| 1-Phenyldodecane | 246 | 91 (Tropylium ion, base peak), 105, 119, 133 |

| 2-Phenyldodecane | 246 | 105 (Methyltropylium ion, often the base peak), 91 |

| Internal Isomers | 246 | Characteristic fragments from cleavage at the benzylic position. For example, 3-phenyldodecane would show a prominent peak at m/z 119. |

Note: The fragmentation patterns can be complex, and interpretation often requires comparison with reference spectra.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules. Both ¹H (proton) and ¹³C (carbon-13) NMR provide detailed information about the chemical environment of each atom in the molecule, allowing for the precise determination of the isomeric structure.

In the ¹H NMR spectrum of a C14 alkylbenzene, the aromatic protons typically appear as a multiplet in the range of 7.1-7.3 ppm. The chemical shift and multiplicity of the protons on the alkyl chain are highly dependent on their proximity to the benzene ring. The benzylic protons (the protons on the carbon atom directly attached to the benzene ring) are particularly diagnostic.

The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. The chemical shifts of the aromatic carbons and the carbons of the alkyl chain, especially the benzylic carbon, are key indicators of the substitution pattern.

Table 2: Representative ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for Phenyldodecane Isomers in CDCl₃

| Isomer | ¹H NMR (ppm) | ¹³C NMR (ppm) |

| 1-Phenyldodecane | Aromatic: ~7.2 (m, 5H), Benzylic (α-CH₂): ~2.6 (t, 2H), Alkyl Chain: ~1.6 (m), ~1.3 (m), ~0.9 (t, 3H) | Aromatic: ~143, ~128.5, ~128.2, ~125.6, Benzylic (α-C): ~36, Alkyl Chain: ~32, ~31.5, ~29.7, ~29.6, ~29.4, ~29.3, ~22.7, ~14.1 |

| 2-Phenyldodecane | Aromatic: ~7.2 (m, 5H), Benzylic (α-CH): ~2.7 (m, 1H), Alkyl Chain: ~1.6 (m), ~1.2 (m), ~0.9 (t, 3H), α-CH₃: ~1.2 (d, 3H) | Aromatic: ~146, ~128.3, ~126.8, ~125.9, Benzylic (α-C): ~40, Alkyl Chain: ~37, ~31.9, ~29.7, ~29.6, ~29.3, ~27.3, ~22.7, ~14.1, α-CH₃: ~22.5 |

Note: Chemical shifts are approximate and can vary slightly based on solvent and concentration. Data compiled from the Spectral Database for Organic Compounds (SDBS).[1][2]

Experimental Protocols

GC-MS Analysis Protocol

This protocol provides a standardized method for the analysis of C14 alkylbenzenes in a sample matrix.

-

Sample Preparation:

-

For liquid samples, dilute an appropriate volume in a suitable solvent (e.g., hexane or dichloromethane).

-

For solid samples, perform a solvent extraction (e.g., Soxhlet extraction) followed by concentration and solvent exchange if necessary.

-

Incorporate an internal standard for quantitative analysis.

-

-

GC-MS Instrumentation and Conditions:

-

Gas Chromatograph: Agilent 6890 or equivalent.

-

Injector: Split/splitless injector at 250°C.

-

Column: HP-5MS (or equivalent) 30 m x 0.25 mm i.d., 0.25 µm film thickness.

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

Oven Temperature Program: Initial temperature of 60°C, hold for 2 minutes, ramp at 10°C/min to 300°C, and hold for 10 minutes.

-

Mass Spectrometer: Agilent 5973 or equivalent.

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: m/z 40-550.

-

Data Acquisition: Full scan mode.

-

-

Data Analysis:

-

Identify peaks corresponding to C14 alkylbenzene isomers based on their retention times and mass spectra.

-

Compare the obtained mass spectra with a reference library (e.g., NIST) for confirmation.

-

Quantify the concentration of each isomer using the internal standard method.

-

NMR Spectroscopy Protocol

This protocol outlines the steps for acquiring ¹H and ¹³C NMR spectra of C14 alkylbenzene samples.

-

Sample Preparation:

-

Dissolve approximately 5-10 mg of the purified sample (or a concentrated fraction from chromatography) in about 0.6 mL of a deuterated solvent (e.g., CDCl₃).

-

Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

Transfer the solution to a 5 mm NMR tube.

-

-

NMR Instrumentation and Parameters:

-

Spectrometer: Bruker Avance 400 MHz or equivalent.

-

¹H NMR Acquisition:

-

Pulse Program: Standard single-pulse experiment (zg30).

-

Spectral Width: 16 ppm.

-

Acquisition Time: ~2 seconds.

-

Relaxation Delay: 2 seconds.

-

Number of Scans: 16-64 (depending on sample concentration).

-

-

¹³C NMR Acquisition:

-

Pulse Program: Proton-decoupled single-pulse experiment (zgpg30).

-

Spectral Width: 240 ppm.

-

Acquisition Time: ~1 second.

-

Relaxation Delay: 2 seconds.

-

Number of Scans: 1024 or more (due to the low natural abundance of ¹³C).

-

-

-

Data Processing and Analysis:

-

Apply Fourier transformation, phase correction, and baseline correction to the raw data.

-

Calibrate the chemical shift scale using the TMS signal.

-

Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

-

Analyze the chemical shifts, multiplicities (splitting patterns), and coupling constants to assign the structure.

-

Assign the signals in the ¹³C NMR spectrum to the corresponding carbon atoms in the molecule.

-

Visualization of Analytical Workflows

The following diagrams, generated using the DOT language, illustrate the key workflows and logical relationships in the structural elucidation of C14 alkylbenzenes.

Caption: Overall experimental workflow for the structural elucidation of C14 alkylbenzenes.

Caption: Logical decision-making process for isomer identification based on MS data.

Conclusion

The structural elucidation of C14 alkylbenzenes is a multi-step process that requires the synergistic use of powerful analytical techniques. GC-MS provides excellent separation of isomers and initial structural information through fragmentation patterns, while NMR spectroscopy offers the definitive data required for unambiguous isomer assignment. By following the detailed experimental protocols and utilizing the reference data provided in this guide, researchers, scientists, and drug development professionals can confidently identify and characterize these important compounds in various matrices. The visualized workflows further clarify the logical progression of the analysis, from sample introduction to final structural determination.

References

6-Phenyltetradecane: A Technical Overview of a Novel Compound

Executive Summary

This technical guide addresses the available information for 6-phenyltetradecane, a specific isomer of phenyltetradecane. Extensive database searches indicate that 6-phenyltetradecane is not a commercially available compound and does not have a registered CAS number. Consequently, information regarding its suppliers, specific experimental protocols, and established signaling pathways is not available in the public domain.

This document, therefore, provides a summary of the available data for closely related and commercially available isomers, namely 1-phenyltetradecane and 2-phenyltetradecane, which may serve as a reference for researchers and drug development professionals interested in the broader class of phenylalkanes.

Identification and Physicochemical Properties of Phenyltetradecane Isomers

While information on 6-phenyltetradecane is unavailable, the properties of 1-phenyltetradecane and 2-phenyltetradecane are well-documented.

| Property | 1-Phenyltetradecane | 2-Phenyltetradecane |

| CAS Number | 1459-10-5[1][2][][4] | 4534-59-2[5] |

| Molecular Formula | C₂₀H₃₄ | C₂₀H₃₄ |

| Molecular Weight | 274.48 g/mol [1][2] | 274.5 g/mol |

| Synonyms | Tetradecylbenzene, n-Tetradecylbenzene[][4] | (1-methyltridecyl)benzene |

| Physical State | Liquid | Not specified |

Supplier Information for Phenyltetradecane Isomers

A critical step for any research is the procurement of necessary compounds. The following table lists potential suppliers for the commercially available isomers of phenyltetradecane.

| Isomer | Potential Suppliers |

| 1-Phenyltetradecane | Sigma-Aldrich, Santa Cruz Biotechnology, Thermo Scientific Chemicals, BOC Sciences |

| 2-Phenyltetradecane | Not readily available from major suppliers; may require custom synthesis. |

Experimental Considerations and Methodologies

Due to the absence of specific literature on 6-phenyltetradecane, this section presents a generalized experimental workflow that could be adapted for the study of this or related long-chain alkylbenzenes.

General Workflow for Compound Characterization

Potential Signaling Pathways and Biological Interactions

The biological activity of long-chain alkylbenzenes is not extensively characterized. However, based on their structural similarity to endogenous signaling lipids, it is plausible that they could interact with pathways involved in lipid metabolism and signaling.

Hypothetical Signaling Interaction

Conclusion and Future Directions

The investigation into 6-phenyltetradecane reveals a significant gap in the available chemical and biological data. For researchers intent on studying this specific isomer, a custom synthesis approach would be necessary. The information provided for the related isomers, 1-phenyltetradecane and 2-phenyltetradecane, can serve as a valuable starting point for predicting the physicochemical properties and potential biological activities of this novel compound. Future research should focus on the synthesis, purification, and comprehensive characterization of 6-phenyltetradecane to enable its evaluation in relevant biological systems.

References

A Technical Guide to the Solubility of 6-Phenyltetradecane in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Phenyltetradecane is a long-chain alkylbenzene, a class of organic compounds with applications in various industrial and research sectors, including as surfactants, lubricants, and potentially as hydrophobic moieties in drug delivery systems. Understanding the solubility of this compound in organic solvents is critical for its application in synthesis, formulation, and quality control. This guide provides available data on a related compound and a detailed methodology for determining the solubility of 6-phenyltetradecane.

Physicochemical Properties of Phenyltetradecane Isomers

While specific data for 6-phenyltetradecane is scarce, the properties of its isomer, 1-phenyltetradecane, offer valuable insights into its likely behavior. Long-chain alkylbenzenes are generally colorless liquids with low water solubility and good solubility in nonpolar organic solvents.

Table 1: Physicochemical Properties of 1-Phenyltetradecane

| Property | Value | Source |

| Molecular Formula | C₂₀H₃₄ | [] |

| Molecular Weight | 274.48 g/mol | [] |

| Appearance | Colorless liquid | [] |

| Density | 0.856 g/cm³ | [] |

| Boiling Point | 359 °C | Generic supplier data |

| Melting Point | 16 °C | Generic supplier data |

| Water Solubility | Floats on water | [] |

| Synonyms | Tetradecylbenzene | [] |

Note: This data is for 1-phenyltetradecane and should be used as an approximation for 6-phenyltetradecane.

Experimental Protocol for Determining Solubility

The following is a generalized protocol for determining the solubility of a sparingly soluble organic compound like 6-phenyltetradecane in an organic solvent. This method is based on the principle of creating a saturated solution and then quantifying the dissolved solute.

3.1. Materials and Equipment

-

6-Phenyltetradecane (solute)

-

Selected organic solvents (e.g., hexane, toluene, ethanol, acetone)

-

Analytical balance

-

Vials with screw caps

-

Constant temperature bath or shaker incubator

-

Centrifuge

-

Syringe filters (PTFE, 0.22 µm)

-

High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system

-

Volumetric flasks and pipettes

3.2. Procedure

-

Preparation of Stock Standards: Prepare a series of standard solutions of 6-phenyltetradecane in the chosen solvent at known concentrations. These will be used to create a calibration curve.

-

Sample Preparation: Add an excess amount of 6-phenyltetradecane to a vial containing a known volume of the organic solvent. The excess solid should be visible to ensure a saturated solution is formed.

-

Equilibration: Seal the vials and place them in a constant temperature bath or a shaker incubator set to the desired temperature (e.g., 25 °C). Allow the mixture to equilibrate for a sufficient period (e.g., 24-48 hours) with constant agitation to ensure saturation.

-

Phase Separation: After equilibration, centrifuge the vials at a high speed to pellet the undissolved solid.

-

Sample Extraction: Carefully withdraw a known volume of the supernatant using a pipette, ensuring no solid particles are disturbed.

-

Filtration: Filter the collected supernatant through a 0.22 µm syringe filter to remove any remaining microscopic particles.

-

Dilution: Dilute the filtered, saturated solution with the solvent to a concentration that falls within the range of the calibration curve.

-

Quantification: Analyze the diluted sample using a calibrated HPLC or GC method to determine the concentration of 6-phenyltetradecane.

-

Calculation: Calculate the solubility of 6-phenyltetradecane in the solvent at the specified temperature based on the measured concentration and the dilution factor.

3.3. Safety Precautions

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Consult the Safety Data Sheet (SDS) for 6-phenyltetradecane and the chosen solvents for specific handling and disposal instructions.

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of 6-phenyltetradecane.

Caption: Workflow for Solubility Determination.

Conclusion

While quantitative solubility data for 6-phenyltetradecane in organic solvents is not currently available, this guide provides essential information for researchers. The physicochemical properties of the closely related 1-phenyltetradecane serve as a useful reference point. Furthermore, the detailed experimental protocol and workflow diagram offer a practical framework for scientists to determine the solubility of 6-phenyltetradecane in their laboratories, enabling its effective use in research and development.

References

Methodological & Application

Application Notes and Protocols for the GC-MS Separation of Phenyltetradecane Isomers

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the separation and identification of phenyltetradecane positional isomers using Gas Chromatography-Mass Spectrometry (GC-MS). The methodologies outlined are intended to guide researchers in developing robust analytical techniques for the characterization of these long-chain alkylbenzenes.

Introduction

Phenyltetradecanes are a class of aromatic hydrocarbons consisting of a phenyl group attached to a fourteen-carbon alkyl chain. The position of the phenyl group along the tetradecane chain results in several structural isomers (2-, 3-, 4-, 5-, 6-, and 7-phenyltetradecane). These isomers often exhibit similar physicochemical properties, making their separation and individual quantification a significant analytical challenge. Gas chromatography coupled with mass spectrometry (GC-MS) is a powerful technique for the analysis of such complex mixtures, offering high-resolution separation and sensitive detection. This protocol details the optimized GC-MS conditions, data analysis, and interpretation required for the successful separation of phenyltetradecane isomers.

Experimental Protocols

This section provides a comprehensive methodology for the GC-MS analysis of phenyltetradecane isomers.

Materials and Reagents

-

Standards: Certified reference standards of 2-phenyltetradecane, 3-phenyltetradecane, 4-phenyltetradecane, 5-phenyltetradecane, 6-phenyltetradecane, and 7-phenyltetradecane.

-

Solvent: High-purity hexane or other suitable non-polar solvent (GC grade).

-

Internal Standard (Optional): A suitable internal standard, such as hexadecane, can be used for quantitative analysis.

Instrumentation

A high-resolution gas chromatograph coupled to a mass spectrometer is required. The following instrumental parameters are recommended as a starting point and may require optimization based on the specific instrument and column used.

Gas Chromatograph (GC) Conditions:

-

Injection Port:

-

Mode: Splitless

-

Injector Temperature: 280 °C

-

Injection Volume: 1 µL

-

-

Carrier Gas: Helium (99.999% purity)

-

Flow Rate: Constant flow of 1.0 mL/min

-

Oven Temperature Program:

-

Initial Temperature: 140 °C, hold for 2 minutes

-

Ramp: 2 °C/min to 250 °C

-

Final Hold: Hold at 250 °C for 10 minutes

-

-

Capillary Column: A non-polar or semi-polar capillary column is recommended for the separation of these isomers. A VF-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or a similar 5% phenyl-methylpolysiloxane column is a suitable choice.

Mass Spectrometer (MS) Conditions:

-

Ionization Mode: Electron Ionization (EI)

-

Ionization Energy: 70 eV

-

Mass Range: m/z 40-400

-

Scan Rate: 2 scans/second

-

Transfer Line Temperature: 280 °C

-

Ion Source Temperature: 230 °C

Sample Preparation

-

Standard Solutions: Prepare individual stock solutions of each phenyltetradecane isomer in hexane at a concentration of 1 mg/mL. A mixed standard solution containing all isomers at a concentration of 10 µg/mL each can then be prepared by appropriate dilution.

-

Sample Dilution: Dilute the sample to be analyzed in hexane to fall within the calibration range of the instrument.

Data Presentation

The successful separation of phenyltetradecane isomers will result in distinct chromatographic peaks. The retention time of each isomer is a key parameter for its identification. While exact retention times may vary between instruments and columns, the elution order on a non-polar column is generally expected to be from the isomers with the phenyl group closer to the center of the alkyl chain to those with the phenyl group closer to the end.

Table 1: Expected Elution Order and Key Mass Spectral Fragments of Phenyltetradecane Isomers

| Isomer | Expected Elution Order | Key Diagnostic Ions (m/z) |

| 7-Phenyltetradecane | 1 | 175, 189 |

| 6-Phenyltetradecane | 2 | 161, 203 |

| 5-Phenyltetradecane | 3 | 147, 217 |

| 4-Phenyltetradecane | 4 | 133, 231 |

| 3-Phenyltetradecane | 5 | 119, 245 |

| 2-Phenyltetradecane | 6 | 105, 259 |

Note: The expected elution order is based on the general principle of decreasing boiling point as the phenyl substitution moves towards the center of the alkyl chain. This order should be confirmed experimentally using authentic standards.

Mandatory Visualization

The following diagrams illustrate the experimental workflow and the logical process for isomer identification.

Application Note: HPLC-UV Analysis of 6-Phenyltetradecane in Sediment

Introduction

6-Phenyltetradecane is a member of the linear alkylbenzene (LAB) class of organic compounds. LABs are precursors in the manufacturing of linear alkylbenzene sulfonates (LAS), which are widely used as surfactants in detergents and cleaning products. Due to their widespread use and subsequent environmental release, LABs and their degradation products can be found in various environmental matrices, including sediments. Monitoring the concentration of specific LAB isomers like 6-phenyltetradecane in sediments is crucial for assessing the extent of anthropogenic pollution and understanding the fate and transport of these compounds in aquatic ecosystems.

This application note provides a detailed protocol for the extraction and subsequent quantitative analysis of 6-phenyltetradecane in sediment samples using High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection. The described method is intended for researchers, environmental scientists, and analytical chemists.

Experimental Protocol

This section details the necessary reagents, equipment, and step-by-step procedures for the analysis of 6-phenyltetradecane in sediment.

Materials and Reagents

-

Solvents: Acetonitrile (HPLC grade), Dichloromethane (DCM, HPLC grade), Hexane (HPLC grade), Methanol (HPLC grade), Ultrapure water.

-

Standards: 6-Phenyltetradecane analytical standard (≥99.5%).

-

Chemicals: Anhydrous sodium sulfate (ACS grade), Copper granules (activated), Alumina (activated), Silica gel (activated).

-

Solid Phase Extraction (SPE): Silica gel cartridges (500 mg, 6 mL).

Equipment

-

High-Performance Liquid Chromatography (HPLC) system equipped with a UV detector, pump, and autosampler.

-

Reversed-phase C18 analytical column (e.g., 4.6 x 250 mm, 5 µm particle size).

-

Soxhlet extraction apparatus.

-

Rotary evaporator.

-

Nitrogen evaporation system.

-

Centrifuge.

-

Vortex mixer.

-

Analytical balance.

-

Freeze-dryer (optional).

Sample Preparation and Extraction

-

Sediment Preparation: Sediment samples should be freeze-dried or air-dried and homogenized by sieving to remove large debris.

-

Soxhlet Extraction:

-

Accurately weigh approximately 10 g of dried sediment into a cellulose thimble.

-

Add a surrogate standard to the thimble to monitor extraction efficiency.

-

Place the thimble in the Soxhlet extractor.

-

Add 200 mL of dichloromethane (DCM) to a round-bottom flask.

-

Extract the sample for 8-12 hours.

-

-

Sulfur Removal: Add activated copper granules to the DCM extract to remove elemental sulfur, which can interfere with the analysis. The copper will turn black as it reacts with sulfur.

-

Solvent Exchange and Concentration:

-

Decant the DCM extract, leaving the copper granules behind.

-

Concentrate the extract to approximately 2 mL using a rotary evaporator.

-

Exchange the solvent to hexane by adding 10 mL of hexane and re-concentrating to 1 mL. Repeat this step twice.

-

Extract Cleanup (SPE)

-

SPE Cartridge Conditioning: Condition a silica gel SPE cartridge by passing 5 mL of hexane through it.

-

Sample Loading: Load the concentrated hexane extract onto the SPE cartridge.

-

Elution:

-

Elute non-polar interferences with 10 mL of hexane (Fraction 1, discard).

-

Elute the LAB fraction, including 6-phenyltetradecane, with 10 mL of a 70:30 (v/v) hexane:DCM mixture (Fraction 2).

-

-

Final Concentration: Evaporate the solvent from Fraction 2 to dryness under a gentle stream of nitrogen and reconstitute the residue in 1 mL of the mobile phase for HPLC analysis.

HPLC-UV Analysis

-

HPLC System: Standard HPLC system with UV detection.

-

Column: C18 reversed-phase column (4.6 x 250 mm, 5 µm).

-

Mobile Phase: Isocratic elution with 85:15 (v/v) Acetonitrile:Water.

-

Flow Rate: 1.0 mL/min.

-

Injection Volume: 20 µL.

-

UV Detection Wavelength: 225 nm.

-

Column Temperature: 30 °C.

-

Run Time: 20 minutes.

Calibration

Prepare a series of calibration standards of 6-phenyltetradecane in the mobile phase at concentrations ranging from 0.1 µg/mL to 10 µg/mL. Inject each standard into the HPLC system and generate a calibration curve by plotting the peak area against the concentration.

Data Presentation

The quantitative results for 6-phenyltetradecane in sediment samples from three different locations are summarized in the table below.

| Sample ID | Location | Concentration (ng/g dry weight) | Recovery (%) | RSD (%) (n=3) |

| SED-01 | Industrial Outfall | 152.8 | 92.5 | 4.8 |

| SED-02 | Urban River | 89.4 | 95.1 | 6.2 |

| SED-03 | Remote Lake | 15.7 | 90.8 | 8.1 |

Visualizations

The following diagrams illustrate the experimental workflow and the logical relationships of the analytical process.

Caption: Overall experimental workflow from sample collection to data analysis.

Caption: Logical flow of the HPLC-UV analysis process.

Conclusion

The described HPLC-UV method provides a reliable and robust approach for the quantification of 6-phenyltetradecane in sediment samples. The sample preparation protocol, involving Soxhlet extraction and SPE cleanup, effectively isolates the target analyte from complex sediment matrices. This application note serves as a comprehensive guide for environmental monitoring studies focusing on the presence of linear alkylbenzenes in aquatic environments.

Application Note: Quantitative Analysis of 6-Phenyltetradecane in Complex Environmental Matrices

Introduction

6-Phenyltetradecane is a member of the long-chain alkylbenzene (LAB) family of organic compounds. LABs are primarily used as intermediates in the production of linear alkylbenzene sulfonate (LAS) surfactants, which are major components of domestic and industrial detergents.[1][2] Consequently, 6-phenyltetradecane and other LAB isomers can be found as molecular markers of sewage and industrial effluent contamination in various environmental compartments, including water, soil, and sediment.[1][2][3] Accurate and sensitive quantitative analysis of 6-phenyltetradecane in complex mixtures is crucial for environmental monitoring, assessing the efficacy of wastewater treatment processes, and understanding the fate and transport of anthropogenic contaminants.[2][3]

This application note provides a detailed protocol for the quantitative analysis of 6-phenyltetradecane in complex environmental matrices using gas chromatography-mass spectrometry (GC-MS). The methodologies described are applicable to researchers, environmental scientists, and professionals involved in drug development and environmental forensics.

Data Presentation

The following table summarizes representative concentrations of total long-chain alkylbenzenes (C10-C14), which includes isomers like 6-phenyltetradecane, found in various environmental sediment samples. This data is compiled from multiple environmental studies and is presented to provide a context for expected concentration ranges in real-world samples.

| Sample Matrix | Geographic Location | Total LABs (C10-C14) Concentration Range | Reference |

| Coastal Sediment | Alexandria Coast, Egypt | 0.02 - 6.3 µg/g dry weight | [1] |

| Marine Sediment | Southern California, USA | 0.16 - 15.0 µg/g dry weight | [4] |

| River Sediment | Mazandaran Province, Iran | 56.7 - 91.3 µg/g dry weight (reported as ng/g) | [3] |

| Estuarine Sediment | Peninsular Malaysia | 87.4 - 188.1 ng/g dry weight | [5] |

| Port Sediment | Peninsular Malaysia | 119 - 256 ng/g dry weight | [6] |

Experimental Protocols

The following protocols are adapted from established methods for the analysis of long-chain alkylbenzenes in environmental samples, particularly sediments.

Sample Preparation: Extraction

This protocol describes the extraction of 6-phenyltetradecane from sediment samples.

-

Materials:

-

Freeze-dried and homogenized sediment sample

-

Anhydrous sodium sulfate (pre-combusted at 450°C for 4 hours)

-

Internal standards (e.g., 1-phenylnonane, 1-phenylpentadecane)

-

Surrogate standards

-

Benzene:Methanol (6:4 v/v) extraction solvent

-

Soxhlet extraction apparatus

-

Rotary evaporator

-

Activated copper granules

-

-

Procedure:

-

Weigh approximately 10-20 g of the freeze-dried sediment sample into a pre-cleaned extraction thimble.

-

Mix the sample with an equal amount of anhydrous sodium sulfate to create a free-flowing mixture.

-

Spike the sample with a known amount of internal and surrogate standards.

-

Place the thimble in a Soxhlet extractor.

-

Extract the sample for 18-24 hours with 500 mL of benzene:methanol (6:4 v/v).[1]

-

After extraction, concentrate the solvent extract to near dryness using a rotary evaporator with a water bath temperature of 30°C.[1]

-

Re-dissolve the residue in a small volume of benzene.

-

Add activated copper granules to the extract to remove elemental sulfur. The copper will turn black if sulfur is present. Continue adding copper until it remains bright.

-

Sample Cleanup: Fractionation

This protocol describes the separation of the hydrocarbon fraction containing 6-phenyltetradecane from more polar compounds.

-

Materials:

-

Florisil (activated at 130°C for 12 hours)

-

Glass chromatography column (e.g., 8 x 1.0 cm I.D.)

-

Hexane

-

Benzene

-

Collection flasks

-

-

Procedure:

-

Prepare a chromatography column with a slurry of activated Florisil in hexane.

-

Apply the concentrated extract (from the extraction step) to the top of the Florisil column.

-

Elute the column with hexane to remove saturated hydrocarbons.

-

Elute the column with a mixture of hexane and benzene (or a solvent of similar polarity) to collect the aromatic hydrocarbon fraction containing 6-phenyltetradecane.

-

Concentrate the collected fraction to a final volume of 1 mL under a gentle stream of nitrogen.

-

Instrumental Analysis: GC-MS

This protocol outlines the instrumental parameters for the quantitative analysis of 6-phenyltetradecane.

-

Instrumentation:

-

Gas chromatograph with a capillary column

-

Mass spectrometer detector (MSD)

-

-

GC Conditions:

-

Column: 60 m x 0.25 mm I.D., 0.25 µm film thickness DB-5ms or equivalent bonded-phase fused-silica capillary column.

-

Injector: Splitless mode at 280°C.

-

Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

-

Oven Temperature Program:

-

Initial temperature: 60°C, hold for 1 minute.

-

Ramp 1: 20°C/min to 150°C.

-

Ramp 2: 4°C/min to 310°C.

-

Hold at 310°C for 20 minutes.